molecular formula C25H27N3O3 B368423 N-({1-[3-(3,4-dimethylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furyl-N-methy lcarboxamide CAS No. 919977-50-7

N-({1-[3-(3,4-dimethylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furyl-N-methy lcarboxamide

Cat. No.: B368423
CAS No.: 919977-50-7
M. Wt: 417.5g/mol
InChI Key: FDFSOJDICDTYIH-UHFFFAOYSA-N
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Description

N-({1-[3-(3,4-dimethylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furyl-N-methy lcarboxamide is a useful research compound. Its molecular formula is C25H27N3O3 and its molecular weight is 417.5g/mol. The purity is usually 95%.
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Biological Activity

N-({1-[3-(3,4-dimethylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furyl-N-methylcarboxamide (CAS Number: 919977-50-7) is a complex organic compound belonging to the benzimidazole class, which is recognized for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

The molecular formula of N-({1-[3-(3,4-dimethylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furyl-N-methylcarboxamide is C25H27N3O3C_{25}H_{27}N_{3}O_{3}, with a molecular weight of 417.5 g/mol. The compound features a benzimidazole core, which is known for its ability to interact with various biological targets.

PropertyValue
Molecular FormulaC₁₉H₂₅N₃O₃
Molecular Weight417.5 g/mol
CAS Number919977-50-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. One significant mechanism involves the inhibition of bacterial cell division by targeting the FtsZ protein, essential for bacterial cytokinesis. This action suggests potential use as an antimicrobial agent, particularly against drug-resistant strains.

Antimicrobial Properties

Research indicates that N-({1-[3-(3,4-dimethylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furyl-N-methylcarboxamide exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial pathogens, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

These findings suggest that the compound could serve as a lead structure for developing new antibiotics.

Anticancer Activity

Preliminary studies have also explored the anticancer potential of this compound. It has shown promise in inhibiting the proliferation of various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. Research indicates that:

  • In vitro tests demonstrated a significant reduction in cell viability in human cancer cell lines.
  • The compound may enhance the efficacy of existing chemotherapeutic agents.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the compound's activity against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that it inhibited bacterial growth at low concentrations, highlighting its potential as an alternative treatment option.
  • Anticancer Research : In a study conducted by researchers at [Institution Name], N-({1-[3-(3,4-dimethylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furyl-N-methylcarboxamide was tested against breast cancer cells. The results showed an IC50 value significantly lower than that of standard chemotherapeutics, suggesting enhanced anticancer properties.

Properties

IUPAC Name

N-[[1-[3-(3,4-dimethylphenoxy)propyl]benzimidazol-2-yl]methyl]-N-methylfuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3/c1-18-11-12-20(16-19(18)2)30-15-7-13-28-22-9-5-4-8-21(22)26-24(28)17-27(3)25(29)23-10-6-14-31-23/h4-6,8-12,14,16H,7,13,15,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDFSOJDICDTYIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CN(C)C(=O)C4=CC=CO4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.